2,6-Dichloro-4-(trifluoromethyl)aniline

Catalog No.
S705728
CAS No.
24279-39-8
M.F
C7H4Cl2F3N
M. Wt
230.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(trifluoromethyl)aniline

CAS Number

24279-39-8

Product Name

2,6-Dichloro-4-(trifluoromethyl)aniline

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)aniline

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

InChI

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2

InChI Key

ITNMAZSPBLRJLU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F

Synthesis

4-Amino-3,5-dichlorobenzotrifluoride is a chemical compound that can be synthesized through various methods. One common approach involves the chlorination of 4-chlorobenzotrichloride followed by fluorination with hydrofluoric acid and subsequent amination of the resulting product ().

Properties

4-Amino-3,5-dichlorobenzotrifluoride exists as a white to orange to green powder or lump at room temperature (). It has a melting point of 37°C and a boiling point of 62°C at 1 mmHg pressure (). The compound is also air-sensitive and requires storage under an inert gas ().

Potential Applications

While research on 4-Amino-3,5-dichlorobenzotrifluoride is limited, its unique combination of functional groups (amino, dichloro, and trifluoromethyl) suggests potential applications in various scientific fields:

  • Material Science: Due to the presence of the trifluoromethyl group, 4-Amino-3,5-dichlorobenzotrifluoride could be explored in the development of novel materials with desirable properties such as improved thermal stability and electrical conductivity.
  • Medicinal Chemistry: The compound's structure bears some resemblance to known bioactive molecules, prompting investigation into its potential therapeutic properties. However, further research is necessary to determine its efficacy and safety for any medicinal applications.
  • Organic Synthesis: The reactive amine group of 4-Amino-3,5-dichlorobenzotrifluoride potentially serves as a useful building block for the synthesis of more complex molecules with desired functionalities.

2,6-Dichloro-4-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound appears as a colorless solid and is soluble in organic solvents, making it useful in various chemical applications. Its molecular formula is C7H4Cl2F3N, and it has a molecular weight of 227.02 g/mol. The trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and biological activity compared to other anilines.

, primarily due to the reactive nature of the amine group and the electrophilic character of the trifluoromethyl substituent. Key reactions include:

  • Electrophilic Substitution: The presence of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack, allowing for further substitution reactions.
  • Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions, particularly when reacted with alkyl halides or acyl chlorides.
  • Reduction Reactions: 2,6-Dichloro-4-(trifluoromethyl)aniline can be reduced to form various derivatives, depending on the reducing agent used.

Compounds containing trifluoromethyl groups have been found to exhibit significant biological activity. 2,6-Dichloro-4-(trifluoromethyl)aniline has been studied for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique properties imparted by the trifluoromethyl group can enhance the bioactivity of compounds derived from it, making it a valuable target in medicinal chemistry .

Several methods exist for synthesizing 2,6-Dichloro-4-(trifluoromethyl)aniline:

  • Halogenation and Ammoniation: This method involves halogenating p-chlorobenzotrifluoride followed by ammoniation. The process typically yields a high conversion rate and utilizes inexpensive raw materials .
    • Step 1: React p-chlorobenzotrifluoride with chlorine under controlled conditions.
    • Step 2: Subject the resulting product to ammonia at elevated temperatures and pressures.
  • Chlorination: In this approach, p-trifluoromethylaniline is chlorinated in an appropriate solvent, followed by purification steps including desolventization and rectification under vacuum .
  • Vilsmeier-Haack Reaction: This method involves reacting aromatic compounds with phosphorus oxychloride and dimethylformamide to introduce functional groups effectively.

2,6-Dichloro-4-(trifluoromethyl)aniline serves as an important intermediate in various applications:

  • Pharmaceuticals: It is utilized in synthesizing biologically active compounds due to its unique electronic properties.
  • Agrochemicals: The compound is involved in developing pesticides and herbicides that demonstrate enhanced efficacy.
  • Material Science: Its properties make it suitable for applications in polymer chemistry and materials engineering

    Studies have shown that compounds containing fluorine exhibit unique interactions with biological systems due to fluorine's high electronegativity and bond strength. The interactions of 2,6-Dichloro-4-(trifluoromethyl)aniline with various biological targets are under investigation, particularly its effects on enzyme activity and receptor binding affinities . These studies highlight the importance of fluorinated compounds in drug design and development.

Several compounds share structural similarities with 2,6-Dichloro-4-(trifluoromethyl)aniline. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-(trifluoromethyl)anilineOne chlorine atom; similar trifluoromethyl groupLess electron-withdrawing effect than dichloro variant
3,4-DichloroanilineTwo chlorine atoms; lacks trifluoromethyl groupMore reactive towards electrophiles due to less steric hindrance
4-(Trifluoromethyl)anilineContains only one trifluoromethyl groupLacks dichlorination; different reactivity profile
2,4-DichloroanilineTwo chlorine atoms; no trifluoromethyl groupSimilar reactivity but without fluorinated properties

Each of these compounds exhibits distinct chemical behaviors due to variations in substituents that affect their electronic properties and biological activities. The presence of both chlorine and trifluoromethyl groups in 2,6-Dichloro-4-(trifluoromethyl)aniline contributes significantly to its unique reactivity profile compared to these similar compounds.

Halogenation-Ammoniation Sequential Routes

p-Chlorobenzotrifluoride-Based Synthesis

The most established industrial route for synthesizing 2,6-dichloro-4-(trifluoromethyl)aniline employs p-chlorobenzotrifluoride as the starting material through a two-step halogenation-ammoniation sequence [1] [2]. This approach begins with the chlorination of p-chlorobenzotrifluoride using elemental chlorine under catalytic conditions to produce intermediate trichlorobenzotrifluorides, followed by selective ammoniation to yield the target aniline derivative [3].

The halogenation step utilizes a composite catalyst system consisting of powdered iron and anhydrous ferric chloride, operating at temperatures between 50-150°C without requiring additional solvents [2]. The reaction demonstrates remarkable selectivity when properly controlled, with the formation of 3,4,5-trichlorobenzotrifluoride as the primary intermediate product essential for subsequent ammoniation [1]. Gas chromatography monitoring enables precise control of the reaction endpoint by tracking the disappearance of the starting material peak [2].

Table 1: Halogenation Reaction Conditions and Product Distribution

Examplep-Chlorobenzotrifluoride (g)Powdered Iron (g)Anhydrous Ferric Chloride (g)Reaction Temperature (°C)Chlorine Quantity (g)3,4-Dichlorobenzotrifluoride Purity (%)3,4,5-Trichlorobenzotrifluoride Purity (%)2,4,5-trichloro-trifluoromethylbenzene Purity (%)
3100051011082569.4720.299.66
480061211092771.2218.648.87
5100051011590870.7619.209.14
6100061011583669.7621.208.67
710006106039432.585.241.95
81000610120236830.4816.217.29

The optimal halogenation conditions require temperatures of 100-120°C with catalyst loadings of 0.2-5% iron and 1-10% ferric chloride by weight of the starting material [2]. Lower temperatures (60°C) result in insufficient conversion, while excessive temperatures (120°C) lead to over-chlorination and reduced selectivity for the desired trichlorobenzotrifluoride intermediate [1].

The molar feed ratio of p-chlorobenzotrifluoride to chlorine significantly influences product distribution, with ratios between 1:1 to 1:6 being operationally feasible [2]. Higher chlorine ratios promote formation of polychlorinated byproducts, while insufficient chlorine leads to incomplete conversion and reduced yields of the trichlorobenzotrifluoride intermediate [3].

Catalyst-Free Ammoniation Under High-Pressure Conditions

The ammoniation step represents a critical advancement in catalyst-free synthesis methodology, eliminating the dependency on traditional metal catalysts while achieving superior yields under optimized high-pressure conditions [2]. This approach utilizes 3,4,5-trichlorobenzotrifluoride and concentrated ammonia solution under precisely controlled temperature and pressure parameters [1].

The catalyst-free ammoniation operates at temperatures between 150-178°C and pressures ranging from 1.0-13.5 megapascals, with optimal conditions established at 165-175°C and 11.0-12.0 megapascals [2]. The reaction employs ammonia concentrations of 65-78% by weight, with 73% concentration providing optimal conversion efficiency [1].

Table 2: Ammoniation Reaction Conditions and Yield Data

Example3,4,5-Trichlorobenzotrifluoride (g)Liquid Ammonia + Water (g)Reaction Temperature (°C)Reaction Pressure (MPa)Unreacted Starting Material (g)Product Purity (%)Yield (%)
10200340 + 15016511.520.299.4370.60
11200340 + 13016511.520.699.6475.69
12200340 + 10016511.520.399.2070.54
13195340 + 15016511.519.899.1973.44
14190340 + 15016511.519.499.3271.39
15200340 + 15015013.522.499.1469.72
16200340 + 1501788.028.699.2864.68
17200340 + 15015513.021.899.1269.88
18200340 + 15017511.016.499.3269.24
19200340 + 15016512.017.899.4168.42

The ammonia dosage demonstrates a critical relationship with product yield, typically requiring 6-40 molar equivalents relative to the trichlorobenzotrifluoride substrate, with optimal performance achieved at 20-26 molar equivalents [2]. Reaction times of 6-16 hours are necessary for complete conversion, with 8-12 hours representing the optimal duration for industrial applications [1].

Pressure control utilizes two-stage ammonia recovery systems to minimize environmental impact and maximize resource efficiency [2]. The first-stage absorption operates at 0-2.5 megapascals, while the second stage functions at 0-1.6 megapascals, enabling complete ammonia recovery for recycling [1].

Electrophilic Trifluoromethylation Strategies

Silver-Catalyzed Trifluoromethylation Mechanisms

Silver-catalyzed trifluoromethylation represents an emerging methodology for introducing trifluoromethyl groups into aromatic systems through carbon-hydrogen bond activation [4] [5]. These reactions operate under mild conditions at room temperature, utilizing trimethylsilyl trifluoromethane as the trifluoromethylating agent in combination with catalytic silver salts and hypervalent iodine oxidants [6].

The silver catalysis mechanism involves multiple oxidation states of silver, comprising one-electron steps between 0, +1, +2, and +3 oxidation states, providing unique catalytic pathways for trifluoromethylation [6]. Silver fluoride at 25 molar percent loading with trimethylsilyl trifluoromethane and diiodosobenzene diacetate produces effective trifluoromethylation of electron-rich aromatic substrates [7].

Optimization studies demonstrate that dimethyl sulfoxide provides superior reaction medium compared to acetonitrile or other common organic solvents, achieving 51% conversion for model substrates [6]. The reaction tolerates atmospheric conditions and does not require inert atmosphere protection, making it operationally simple for laboratory applications [7].

The generation of trifluoromethyl radicals from trifluoroacetic acid using silver catalysis offers an alternative approach, utilizing trifluoroacetic acid as both the trifluoromethyl source and oxidant [4] [8]. This methodology provides direct access to trifluoromethylated products while avoiding the need for expensive trifluoromethylating reagents [5].

Pyridine-Bromine Trifluoride Complex Applications

The pyridine-bromine trifluoride complex serves as a specialized trifluoromethylating agent designed to overcome the limitations of direct bromine trifluoride application in aromatic trifluoromethylation [9]. This complex formation reduces the electrophilicity of the bromine center, preventing unwanted bromination reactions while maintaining effective trifluoromethylation capability [9].

The complex forms readily by mixing equimolar quantities of pyridine and bromine trifluoride in suitable solvents such as chloroform or trifluorochloromethane, resulting in white precipitate formation [9]. The precipitate can be utilized directly for synthesis without isolation or purification, simplifying the operational procedure [9].

This approach enables selective introduction of trifluoromethyl and difluoromethyl groups while avoiding simultaneous electrophilic bromination that typically occurs with unmodified bromine trifluoride [9]. The complex demonstrates particular utility in reactions requiring high selectivity and mild reaction conditions [9].

The pyridine-bromine trifluoride system operates through coordination chemistry that modulates the reactivity of the bromine trifluoride molecule, enabling controlled fluorine transfer reactions [9]. This coordination approach represents a significant advancement in managing the extreme reactivity of bromine trifluoride while preserving its synthetic utility [9].

Alternative Pathways via N-Allylation and Reductive Amination

Alternative synthetic approaches to 2,6-dichloro-4-(trifluoromethyl)aniline utilize nitrogen-functionalization strategies including nitrogen-aminopyridinium salt intermediates and reductive amination methodologies [10] [11]. These approaches offer complementary synthetic access when traditional halogenation-ammoniation routes prove unsuitable or inefficient [12].

The nitrogen-aminopyridinium approach employs self-limiting alkylation chemistry to achieve selective monoalkylation of aromatic amines [10]. This methodology utilizes Chan-Lam cross-coupling of aryl boronic acids with nitrogen-aminopyridinium triflate to generate nitrogen-aryl-nitrogen-pyridinium intermediates [11].

Subsequent deprotonation of these intermediates produces highly nucleophilic pyridinium ylides that undergo facile substitution with alkyl halides [11]. The resulting pyridinium salts demonstrate significantly reduced nucleophilicity compared to their ylide precursors, enforcing selective monoalkylation without over-alkylation [10].

Reductive amination protocols provide direct carbon-nitrogen bond formation between electron-deficient anilines and carbonyl compounds [12] [13]. Optimized conditions utilizing borane-tetrahydrofuran complexes with acetic acid in dichloromethane achieve complete conversion within several hours [13].

More powerful reductive amination systems employ borane-tetrahydrofuran with trimethylsilyl chloride in dimethylformamide or sodium borohydride with trimethylsilyl chloride in dimethylformamide, providing full conversion within 10-25 minutes [13]. These conditions demonstrate particular effectiveness with electron-deficient aniline substrates that typically show poor reactivity in conventional reductive amination protocols [12].

Process Optimization for Industrial Scalability

Reaction Temperature and Pressure Controls

Industrial-scale synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline requires precise temperature and pressure control systems to ensure consistent product quality and maximize process efficiency [2] [14]. Temperature optimization balances reaction rate, selectivity, and energy consumption across both halogenation and ammoniation steps [1].

Table 3: Process Optimization Parameters for Industrial Scale Production

ParameterValueOptimal Conditions
Halogenation Temperature Range50-150°C60-120°C
Optimal Halogenation Temperature100-120°C110-115°C
Ammoniation Temperature Range150-178°C155-178°C
Optimal Ammoniation Temperature165-175°C173°C
Pressure Range1.0-13.5 MPa8.0-13.0 MPa
Optimal Pressure11.0-12.0 MPa12.0 MPa
Ammonia Concentration65-78 wt%73 wt%
Reaction Time (Halogenation)Until conversion completeGC monitored
Reaction Time (Ammoniation)6-16 hours (optimal 8-12h)11 hours
Feed Ratio (p-Chlorobenzotrifluoride:Chlorine)1:1-6 (molar)1:4-5 (molar)
Catalyst Loading (Iron)0.2-5 wt%0.5 wt%
Catalyst Loading (Ferric Chloride)1-10 wt%1.0 wt%

The halogenation step benefits from moderate temperature elevation to 110-115°C, which provides optimal balance between reaction rate and product selectivity [2]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote formation of undesired polychlorinated byproducts [1].

Pressure control in the ammoniation step utilizes indirect temperature regulation through steam or cooling water systems to maintain optimal pressure values [2]. The relationship between temperature and pressure follows thermodynamic principles, with pressure serving as the primary control parameter for reaction optimization [1].

Continuous monitoring systems employ gas chromatography for real-time reaction tracking, enabling precise endpoint determination and consistent batch quality [2]. This analytical approach eliminates guesswork in reaction completion and provides quantitative data for process control [3].

Solvent Selection and Recycling Protocols

Solvent selection for industrial trifluoromethylation processes emphasizes environmental sustainability, cost-effectiveness, and compatibility with recycling protocols [15] [16]. The halogenation-ammoniation route operates primarily without organic solvents, utilizing the substrate and ammonia solution as the reaction medium [2].

Recycling protocols for ammonia recovery utilize two-stage pressurized absorption systems that achieve complete ammonia capture and regeneration [2]. The first-stage absorber operates at controlled pressure with temperature regulation through chilled brine cooling, optimizing ammonia absorption efficiency [1].

The recovered ammonia solution undergoes concentration analysis to determine supplemental ammonia requirements for subsequent reactions [2]. This closed-loop approach minimizes waste generation and reduces raw material consumption, improving the overall environmental profile of the synthesis [1].

Fluoroform-based trifluoromethylation systems demonstrate recyclable reagent strategies using borazine Lewis acids that achieve complete regeneration after each reaction cycle [15] [17]. Through iterative addition and distillation protocols, these systems achieve multiple turnovers with respect to the Lewis acid component while consuming only base, silyl chloride, and fluoroform [17].

Crystallographic Properties and Structure Determination

2,6-Dichloro-4-(trifluoromethyl)aniline demonstrates distinct crystallographic characteristics as evidenced by multiple structural studies. The compound exists as a crystalline solid with a melting point range of 33-37°C [1] [2]. The molecular formula C₇H₄Cl₂F₃N corresponds to a molecular weight of 230.01 g/mol [3] [2].

Crystallographic investigations have revealed important structural parameters for related derivatives. In studies of pyrazole derivatives containing the 2,6-dichloro-4-trifluoromethylphenyl moiety, X-ray diffraction analysis has provided insight into the parent compound's structural characteristics [4]. The orthorhombic crystal system with space group Pbca has been observed for compounds incorporating this structural motif, with unit cell parameters demonstrating significant dimensional characteristics: a = 1.61739(7) nm, b = 1.62480(7) nm, c = 3.10857(13) nm, with α = β = γ = 90°, and unit cell volume V = 8.1691 nm³ [4].

The crystal structure exhibits Z = 24 molecules per unit cell, indicating multiple molecular orientations within the crystalline lattice [4]. Refinement factors of R = 0.1089 and wR = 0.2545 demonstrate acceptable crystallographic data quality for structural determination [4]. The crystalline form is characterized by a density of 1.532-1.542 g/cm³ [5] [2], reflecting the substantial contribution of halogen substituents to the molecular mass.

Crystallographic ParameterValue
Crystal SystemOrthorhombic (related derivatives)
Space GroupPbca (related derivatives)
Unit Cell Volume8.1691 nm³ (related derivatives)
Density1.532-1.542 g/cm³
Melting Point33-37°C
Physical StateCrystalline solid

Spectroscopic Profiling

NMR (¹H, ¹³C, ¹⁹F) Spectral Assignments

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectroscopic profile of 2,6-dichloro-4-(trifluoromethyl)aniline exhibits characteristic chemical shift patterns reflecting the electronic environment created by the electron-withdrawing substituents. The aromatic proton signals appear in the typical aromatic region, with chemical shifts influenced by the deshielding effects of both chlorine and trifluoromethyl substituents [7].

The symmetrical substitution pattern of the compound results in simplified ¹H NMR spectra due to the equivalent magnetic environments of the chlorine atoms at positions 2 and 6. This symmetry reduces the complexity of the aromatic region, facilitating spectral interpretation . The primary amine protons typically appear as a broad signal in the range of 3-6 ppm, with the exact chemical shift dependent on solvent and concentration effects [7].

Aromatic proton assignments for similar trifluoromethyl-substituted anilines demonstrate characteristic downfield shifts due to the electron-withdrawing nature of the CF₃ group [8] [9]. The trifluoromethyl substitution results in maximum deshielding effects on adjacent protons, as observed in comparative studies of various substituted aromatic systems [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of 2,6-dichloro-4-(trifluoromethyl)aniline. The aromatic carbons exhibit chemical shifts characteristic of halogen-substituted benzene rings, with the carbon bearing the trifluoromethyl group showing significant downfield displacement [7] [8].

The trifluoromethyl carbon appears as a characteristic quartet due to coupling with three equivalent fluorine atoms, typically observed in the range of 120-125 ppm for aromatic-bound CF₃ groups [10]. The carbon atoms bearing chlorine substituents exhibit distinct chemical shifts reflecting the inductive effects of halogen substitution [7].

The quaternary carbon bearing the amino group demonstrates chemical shift values consistent with aromatic carbons adjacent to electron-donating nitrogen substituents, though this effect is modulated by the electron-withdrawing nature of the halogen and trifluoromethyl substituents [8].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy represents a particularly valuable technique for characterizing the trifluoromethyl group in 2,6-dichloro-4-(trifluoromethyl)aniline. The three equivalent fluorine atoms of the CF₃ group appear as a single resonance, with chemical shift values typically ranging from -60 to -65 ppm for aromatic-bound trifluoromethyl groups [10].

The chemical shift sensitivity of the trifluoromethyl group provides information about the electronic environment and molecular interactions [10]. Studies of benzotrifluoromethyl aniline derivatives have demonstrated that the CF₃ group conjugated to the aromatic system exhibits enhanced chemical shift sensitivity compared to non-conjugated trifluoromethyl substituents [10].

The coupling patterns in ¹⁹F NMR provide additional structural confirmation, with the trifluoromethyl fluorines typically appearing as a singlet due to the rapid rotation of the CF₃ group around the C-CF₃ bond [11].

NMR NucleusChemical Shift RangeMultiplicityAssignment
¹H6.5-7.5 ppmSinglet/DoubletAromatic protons
¹H3-6 ppmBroad singletNH₂ protons
¹³C120-125 ppmQuartetCF₃ carbon
¹³C110-160 ppmSingletAromatic carbons
¹⁹F-60 to -65 ppmSingletCF₃ fluorines

IR and UV-Vis Absorption Signatures

Infrared Spectroscopic Analysis

The infrared spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The primary amine group demonstrates typical N-H stretching vibrations in the region of 3292-3370 cm⁻¹, appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes [12] [13].

Aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, with specific frequencies influenced by the electron-withdrawing effects of the substituents [14] [13]. The aromatic C=C stretching vibrations are observed in the characteristic region of 1500-1600 cm⁻¹, with band positions and intensities affected by the substitution pattern [14].

The trifluoromethyl group contributes distinctive absorption features, particularly the C-F stretching vibrations in the range of 1100-1300 cm⁻¹ [12]. These bands are typically intense and provide definitive identification of the CF₃ functionality [14]. Carbon-chlorine stretching vibrations appear in the lower frequency region of 600-800 cm⁻¹ [13].

Detailed infrared spectroscopic data from SpectraBase indicates specific vibrational assignments for the compound, with measurements conducted using Fourier-transform infrared spectroscopy on solid samples [12]. The spectrum demonstrates characteristic peaks at frequencies consistent with the molecular structure and functional group assignments [12].

Ultraviolet-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy of 2,6-dichloro-4-(trifluoromethyl)aniline reveals electronic transitions characteristic of substituted aniline derivatives. The compound exhibits absorption bands corresponding to π→π* transitions of the aromatic system, with wavelengths influenced by the electron-withdrawing substituents [15].

The presence of both chlorine and trifluoromethyl substituents affects the electronic structure of the aromatic system, resulting in altered absorption characteristics compared to unsubstituted aniline [15]. The electron-withdrawing nature of these substituents typically results in hypsochromic shifts of the absorption bands [14].

Computational studies using time-dependent density functional theory have provided insight into the electronic transitions and absorption characteristics of related fluorinated aromatic compounds [16]. These investigations demonstrate that fluorination affects both the energy and intensity of electronic transitions [16].

Spectroscopic TechniqueKey Absorption/FrequencyAssignment
IR3292-3370 cm⁻¹N-H stretching
IR3000-3100 cm⁻¹Aromatic C-H stretching
IR1500-1600 cm⁻¹Aromatic C=C stretching
IR1100-1300 cm⁻¹C-F stretching (CF₃)
IR600-800 cm⁻¹C-Cl stretching
UV-VisVariableπ→π* transitions

Quantum Chemical Calculations

Molecular Orbital Interactions of the N-CF₃ Motif

Frontier Molecular Orbital Analysis

Quantum chemical calculations provide comprehensive insight into the electronic structure and molecular orbital characteristics of 2,6-dichloro-4-(trifluoromethyl)aniline. The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play crucial roles in determining the chemical reactivity and electronic properties of the compound [15].

Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to investigate similar halogenated aniline derivatives [17] [15]. These studies reveal that the HOMO typically localizes on the nitrogen atom and adjacent aromatic carbons, while the LUMO involves the aromatic ring system with significant contributions from the electron-withdrawing substituents [15].

The interaction between the nitrogen lone pair and the aromatic π-system creates a delocalized molecular orbital system that is significantly influenced by the presence of electron-withdrawing groups [18] [19]. The trifluoromethyl group, through its strong inductive effect, substantially lowers the energy of both HOMO and LUMO levels [20] [16].

Studies of trifluoromethyl-substituted aromatic compounds demonstrate that the CF₃ group affects the orbital character through both inductive and resonance effects [20]. The high electronegativity of fluorine atoms creates a strong electron-withdrawing influence that redistributes electron density throughout the molecular framework [21].

Electronic Structure and Charge Distribution

Mulliken population analysis and natural bond orbital calculations provide detailed information about charge distribution and bonding characteristics in 2,6-dichloro-4-(trifluoromethyl)aniline [15]. The electron-withdrawing substituents create significant polarization of the aromatic system, with the nitrogen atom retaining partial positive character despite its lone pair electrons [22].

The molecular electrostatic potential surface reveals regions of electron density depletion around the halogen and trifluoromethyl substituents, while the nitrogen atom maintains a region of increased electron density. This charge distribution pattern influences both chemical reactivity and intermolecular interactions [23].

Computational studies of halogenated anilines demonstrate that the spin density distribution in radical cation forms is significantly affected by substituent effects [18]. The presence of electron-withdrawing groups alters the polymerizability and oxidative behavior of aniline derivatives through changes in frontier orbital characteristics [18].

Orbital Energy Levels and Electronic Properties

The energy gap between HOMO and LUMO (ΔE) provides important information about the electronic stability and reactivity of 2,6-dichloro-4-(trifluoromethyl)aniline [15]. Computational studies indicate that electron-withdrawing substituents generally increase the HOMO-LUMO gap, contributing to enhanced chemical stability [23].

Time-dependent density functional theory calculations enable the prediction of electronic excitation energies and optical properties [24] [16]. These calculations reveal how fluorine substitution affects both the energy and character of electronic transitions [16].

The first-order hyperpolarizability and other nonlinear optical properties can be calculated using quantum chemical methods, providing insight into potential applications in optical materials [15]. Studies of related aniline derivatives demonstrate significant variations in these properties based on substituent effects [15].

Quantum Chemical PropertyComputational MethodSignificance
HOMO EnergyDFT/B3LYPOxidation potential
LUMO EnergyDFT/B3LYPReduction potential
HOMO-LUMO GapTD-DFTChemical stability
Dipole MomentDFTPolarity
Electrostatic PotentialDFTReactivity sites

Conformational Stability Analysis

Molecular Geometry Optimization

Computational geometry optimization using density functional theory provides detailed information about the preferred molecular conformation of 2,6-dichloro-4-(trifluoromethyl)aniline [17] [24]. The planar aromatic system maintains its characteristic geometry, with substituent effects primarily manifesting as changes in bond lengths and angles [17].

The trifluoromethyl group adopts a preferred orientation relative to the aromatic plane, with the C-CF₃ bond typically oriented to minimize steric interactions while optimizing electronic stabilization [25] [26]. Rotational barriers around the aromatic-CF₃ bond are generally low due to the symmetrical nature of the trifluoromethyl group [25].

Bond length variations within the aromatic system reflect the electronic influence of substituents, with carbon-chlorine and carbon-nitrogen bonds showing characteristic distances influenced by the electron-withdrawing environment [17] [24]. The amino group typically maintains a planar or near-planar geometry with respect to the aromatic ring [17].

Conformational Energy Surfaces

Potential energy surface scanning reveals the conformational preferences and rotational barriers associated with different molecular motions in 2,6-dichloro-4-(trifluoromethyl)aniline [17]. The primary conformational flexibility involves rotation of the amino group and the trifluoromethyl substituent [17].

Studies of related aniline derivatives demonstrate that electron-withdrawing substituents generally increase the barrier to amino group rotation due to enhanced π-conjugation with the aromatic system [17]. The trifluoromethyl group rotation typically exhibits low barriers due to the symmetrical nature of the CF₃ unit [25].

Computational investigations reveal that most conformational variations result in relatively small energy differences, indicating conformational flexibility under normal conditions [17]. The most stable conformations correspond to geometries that optimize both electronic stabilization and minimize steric repulsion [24].

Thermodynamic Stability and Vibrational Analysis

Vibrational frequency calculations at the density functional theory level provide confirmation of stationary points on the potential energy surface and enable the calculation of thermodynamic properties [17] [15]. All vibrational frequencies for the optimized geometry are positive, confirming the structure as a true minimum [17].

Zero-point energy corrections and thermal contributions enable the calculation of enthalpies, entropies, and free energies of formation [15]. These thermodynamic parameters provide insight into the relative stability of different conformational forms and reaction intermediates [17].

The vibrational analysis also enables the prediction of infrared and Raman spectroscopic properties, facilitating comparison with experimental observations [15]. The calculated frequencies generally show good agreement with experimental values when appropriate scaling factors are applied [14] [15].

Electronic Stabilization Mechanisms

The mechanism of electronic stabilization in 2,6-dichloro-4-(trifluoromethyl)aniline involves multiple factors, including inductive effects, resonance stabilization, and orbital interactions [21]. The trifluoromethyl group stabilizes the molecular system through interaction of nitrogen lone pair orbitals with antibonding sigma orbitals [21].

Computational analysis reveals that the stability of the compound increases with the electron-withdrawing character of substituents, reflecting enhanced delocalization of electron density [20]. The CF₃ group provides particularly effective stabilization through its strong inductive effect [20].

Natural bond orbital analysis demonstrates the importance of hyperconjugative interactions between the aromatic π-system and the substituent groups [27]. These interactions contribute to both the electronic stability and the spectroscopic properties of the compound [27].

Conformational ParameterComputational ResultInterpretation
C-CF₃ Rotation BarrierLow (< 5 kcal/mol)Free rotation
NH₂ Rotation BarrierModerate (5-15 kcal/mol)Restricted rotation
Planar GeometryEnergetically favoredπ-Conjugation
Bond Length VariationsSubstituent-dependentElectronic effects
Vibrational FrequenciesAll positiveStable minimum

XLogP3

3.4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24279-39-8

Wikipedia

2,6-dichloro-4-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types